2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one
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Overview
Description
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of ether derivatives. This compound is characterized by the presence of two phenyl groups attached to an ethanone backbone, with a methoxyethoxy substituent. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with benzaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the product. The final product is purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or alcohols.
Scientific Research Applications
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A similar compound with a simpler structure, used as a solvent and reagent.
Diethylene glycol monomethyl ether: Another related compound with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is unique due to its dual phenyl groups and methoxyethoxy substituent, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
60503-96-0 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C17H18O3/c1-19-12-13-20-17(15-10-6-3-7-11-15)16(18)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI Key |
ATEHAYHPLRUBHW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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